molecular formula C30H25F10NO3 B585151 Anacetrapib-d3 CAS No. 1061715-90-9

Anacetrapib-d3

Cat. No. B585151
CAS RN: 1061715-90-9
M. Wt: 640.536
InChI Key: MZZLGJHLQGUVPN-IVVQBUEBSA-N
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Description

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor . It raises high-density lipoprotein (HDL) cholesterol and reduces low-density lipoprotein (LDL) cholesterol . This makes CETP inhibition an attractive target to prevent and treat various cardiovascular diseases .


Molecular Structure Analysis

Anacetrapib has shown an evident affinity towards the concave surface of CETP, especially towards the region of the N-terminal tunnel opening . The primary binding site of Anacetrapib resides in the tunnel inside CETP, near the residues surrounding the N-terminal opening .


Physical And Chemical Properties Analysis

Anacetrapib has a molecular formula of C30H25F10NO3 and a molecular weight of 637.5 g/mol . It is a hydrophobic glycoprotein .

Scientific Research Applications

Metabolism and Excretion

Anacetrapib, a novel cholesteryl ester transfer protein inhibitor, is primarily researched for its role in the metabolism and excretion process. Studies show that it is largely excreted through fecal matter with minimal urinary excretion. The absorbed fraction of anacetrapib is eliminated mainly via CYP3A4-catalyzed oxidative metabolism and then excreted by the biliary-fecal route. This highlights its low-to-moderate degree of oral absorption in humans (Kumar et al., 2010).

Pharmacokinetics and Bioavailability

In terms of pharmacokinetics and bioavailability, research on anacetrapib has focused on its potent and selective CETP inhibitory properties. Studies have developed methods for quantifying anacetrapib in plasma, revealing insights into its pharmacokinetics, bioavailability, and protein binding in animal models. These studies are crucial for understanding how anacetrapib behaves in biological systems, including its oral bioavailability and binding properties (Kim et al., 2017).

Interaction with Drug-Metabolizing Enzymes

The interaction of anacetrapib with drug-metabolizing enzymes is another key area of research. Studies have investigated how anacetrapib responds to strong CYP3A induction, offering insights into its pharmacological profile and interactions with other drugs. This research is critical in understanding the drug's metabolism and potential interactions with other pharmaceuticals (Anderson et al., 2013).

Pharmacodynamics in Different Populations

Research has also delved into the pharmacodynamics of anacetrapib across various populations. This includes studying its effects in different ethnic groups and in patients with varying health conditions. Such research aids in determining the efficacy and safety of anacetrapib across diverse demographic groups, ensuring its broader applicability (Krishna et al., 2018).

Impact on Lipoproteins and Cardiovascular Health

A significant portion of research on anacetrapib focuses on its impact on lipoproteins and cardiovascular health. Studies have observed its effects on LDL-C and HDL-C levels, providing evidence for its potential in treating dyslipidemia and associated conditions. These insights are crucial for developing treatments for cardiovascular diseases and managing cholesterol levels (Cannon et al., 2010).

Mechanism of Action

Target of Action

Anacetrapib-d3 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in High-Density Lipoprotein (HDL) metabolism by mediating the exchange of triglycerides and cholesterol esters between mature HDL and Low-Density Lipoprotein (LDL) or Very Low-Density Lipoprotein (VLDL) .

Mode of Action

This compound interacts with CETP, inhibiting its activity . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . The drug’s interaction with CETP prevents the transfer of cholesteryl esters from HDL to LDL, a pivotal step in reverse cholesterol transport .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid regulation pathway. By inhibiting CETP, this compound disrupts the normal exchange of lipids between HDL and LDL/VLDL . This results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Pharmacokinetics

This compound is absorbed after oral administration, with a median time to maximum concentration (Tmax) of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The area under the curve (AUC) and maximum concentration (Cmax) of this compound increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg . Once-daily administration of 100 mg of this compound for 10 days results in a median Tmax of 5.0 hours with an apparent half-life of 193.7 hours on Day 10 of multiple dosing .

Result of Action

The inhibition of CETP by this compound leads to a reduction in atherosclerotic lesion area and severity, and an increase in plaque stability index . It also adds to the effects of atorvastatin by further decreasing lesion size . In clinical trials, this compound has been shown to reduce the risk of major coronary events .

Action Environment

The pharmacokinetics of this compound in Chinese subjects are comparable to those observed in the black population and in white subjects . This suggests that the drug’s action, efficacy, and stability may be influenced by genetic factors rather than environmental factors . .

Safety and Hazards

Anacetrapib has been found to have an acceptable side-effect profile . Through 76 weeks, no changes were noted in blood pressure or electrolyte or aldosterone levels with Anacetrapib as compared with placebo .

properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLGJHLQGUVPN-IVVQBUEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733091
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1061715-90-9
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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